N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a cyanothiolan ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:
Formation of the Cyanothiolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiol and a nitrile, under acidic or basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with the Butanamide Moiety: The final step involves coupling the intermediate with a butanamide derivative, possibly through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of the metal center.
Materials Science: It can be used in the synthesis of novel polymers with unique properties due to the presence of the trifluoromethyl group.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfur and nitrogen-containing compounds.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Electronics: Application in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: The compound could interact with specific receptors, altering their conformation and activity.
Molecular Targets and Pathways:
Enzymes: Targets could include proteases, kinases, or other enzymes involved in metabolic pathways.
Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.
Comparison with Similar Compounds
N-(3-cyanothiolan-3-yl)-3-phenylbutanamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
N-(3-cyanothiolan-3-yl)-3-[4-(methyl)phenyl]butanamide: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric properties.
Uniqueness:
- The presence of the trifluoromethyl group in N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide enhances its lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11(12-2-4-13(5-3-12)16(17,18)19)8-14(22)21-15(9-20)6-7-23-10-15/h2-5,11H,6-8,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUPGVQISZGWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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